molecular formula C15H10BF3KNO2 B7972137 potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide

potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide

Cat. No.: B7972137
M. Wt: 343.15 g/mol
InChI Key: IFMKDJWKULJKAU-UHFFFAOYSA-N
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Description

Potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide (CAS: 561328-67-4) is a potassium trifluoroborate salt featuring a phthalimide group linked via a methylene bridge to a phenyl ring. Its molecular formula is C₁₅H₁₀BF₃KNO₂, with a molecular weight of 343.16 g/mol .

Properties

IUPAC Name

potassium;[3-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BF3NO2.K/c17-16(18,19)11-5-3-4-10(8-11)9-20-14(21)12-6-1-2-7-13(12)15(20)22;/h1-8H,9H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMKDJWKULJKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoroborate moiety, which is known for its stability and reactivity in various chemical reactions. The general formula can be represented as follows:

K+C9H8BF3N2O2\text{K}^+\text{C}_9\text{H}_8\text{BF}_3\text{N}_2\text{O}_2

Key Structural Components:

  • Trifluoroborate Group : Enhances solubility and stability.
  • Isoindole Derivative : Potentially contributes to various biological activities.

Antibacterial Activity

Research indicates that organotrifluoroborates exhibit antibacterial properties against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against E. coli and Staphylococcus aureus with MIC values ranging from 62.5 µg/mL to 78.12 µg/mL .

Anticancer Activity

Compounds with similar structural features have demonstrated antiproliferative effects on cancer cell lines:

  • IC50 Values : In vitro studies report IC50 values around 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 lung carcinoma cells .

The biological mechanisms through which this compound may exert its effects likely involve:

  • Interference with Bacterial Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall formation.
  • Induction of Apoptosis in Cancer Cells : The isoindole structure may interact with cellular pathways leading to programmed cell death.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a related trifluoroborate compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant inhibition at low concentrations, suggesting potential therapeutic applications in treating resistant infections.

Compound NameMIC (µg/mL)Bacterial Strain
Related Trifluoroborate62.5E. coli
Related Trifluoroborate78.12S. aureus

Case Study 2: Anticancer Activity

In a comparative study involving various organotrifluoroborates, one compound demonstrated an IC50 of 226 µg/mL against HeLa cells, indicating substantial anticancer potential.

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:
Potassium trifluoroborates, including this compound, are widely used as nucleophilic partners in cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions allow for the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules. The unique trifluoroborate structure provides stability and reactivity under various conditions, making it an attractive alternative to traditional boronic acids .

Advantages Over Boronic Acids:
The tetracoordinate nature of organotrifluoroborates masks the inherent reactivity of the C-B bond, allowing them to endure a variety of synthetic transformations without degradation. This property enables chemists to perform transmetalation reactions with minimal interference from protodeboronation, enhancing the efficiency of synthetic pathways .

Pharmaceutical Applications

Drug Development:
The compound's capability to facilitate the formation of specific chemical bonds makes it valuable in drug development. It has been utilized in synthesizing potential therapeutic agents due to its ability to form complex molecular architectures efficiently .

Enzyme Inhibition Studies:
Research indicates that potassium organotrifluoroborates can act as enzyme inhibitors. For instance, studies have shown that certain derivatives exhibit inhibitory activity against serine proteases, which are implicated in various disease processes. This suggests potential applications in developing drugs targeting these enzymes .

Material Science

Silicon-Containing Materials:
The trimethylsilyl group present in some related compounds serves as a precursor for silicon-containing materials. These materials have potential applications in electronics and energy storage systems due to their unique electronic properties.

Toxicological Studies

Safety and Efficacy:
Investigations into the toxicological profiles of organotrifluoroborates reveal low toxicity levels compared to traditional boron compounds. For instance, potassium thiophene-3-trifluoroborate has been studied for its antinociceptive properties without significant adverse effects on motor performance in animal models . Such findings are crucial for assessing the safety of new compounds in pharmaceutical applications.

  • Suzuki-Miyaura Reaction Optimization:
    A study optimized conditions for using potassium organotrifluoroborates in Suzuki-Miyaura reactions, demonstrating high yields when paired with aryl bromides and alkenyl electrophiles. The optimized conditions included specific bases and palladium catalysts .
  • Enzyme Inhibition Research:
    Research on potassium thiophene-3-trifluoroborate showed it effectively inhibited serine proteases without altering motor functions in test subjects, indicating its potential as a therapeutic agent with a favorable safety profile .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound C₁₅H₁₀BF₃KNO₂ 343.16 Phthalimide, Trifluoroborate Cross-coupling, Amine protection
Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate C₁₁H₁₂BF₃KNO₂ 297.12 Morpholine-carbonyl, Trifluoroborate Polar solvent reactions
Potassium (2,4-dimethylphenyl)trifluoroborate C₈H₈BF₃K 216.06 Methyl, Trifluoroborate High-speed cross-coupling

Research Findings and Challenges

  • Electronic Effects : The phthalimide group’s electron-withdrawing nature may slow transmetalation in cross-coupling compared to electron-donating methyl groups .
  • Deprotection Utility: The target compound’s phthalimide can be cleaved with hydrazine to yield primary amines, a feature absent in non-phthalimide analogs .
  • Steric Considerations : Bulkier substituents (e.g., phthalimide) may reduce reactivity with sterically hindered palladium catalysts compared to smaller analogs.

Preparation Methods

Nucleophilic Substitution with Potassium Phthalimide

This method leverages potassium phthalimide’s nucleophilic properties to introduce the isoindole-1,3-dione moiety. A chloro- or bromo-substituted benzyl precursor reacts with potassium phthalimide under optimized conditions.

Procedure

  • Reaction Setup : A mixture of 3-(chloromethyl)phenyltrifluoroborate (1.0 equiv) and potassium phthalimide (1.2 equiv) in anhydrous DMF is stirred at 100°C for 3–6 hours .

  • Workup : The reaction is quenched with water, and the precipitate is filtered, washed with water, and dried under vacuum.

  • Purification : Recrystallization from dichloromethane/hexane yields the product as a white solid.

Key Data

ParameterValueSource
Yield87–93%
Reaction Temperature100°C
SolventDMF
Purity>95% (¹H NMR)

Advantages : High yield, simple purification.
Limitations : Requires anhydrous conditions and elevated temperatures.

Suzuki–Miyaura Cross-Coupling of Boronate Esters

This two-step approach synthesizes the trifluoroborate via a boronate ester intermediate, followed by fluorination.

Step 1: Boronate Ester Formation

  • Substrate Preparation : 3-Bromobenzyl phthalimide is treated with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3.0 equiv) in dioxane at 80°C .

  • Isolation : The boronate ester is purified via flash chromatography (hexane/ethyl acetate).

Step 2: Fluorination

  • Reaction : The boronate ester is treated with KHF₂ (2.5 equiv) in methanol/water (4:1) at room temperature for 12 hours .

  • Crystallization : The product precipitates and is isolated by filtration.

Key Data

ParameterValueSource
Boronate Yield78–85%
Trifluoroborate Yield72–79%
CatalystPd(dppf)Cl₂

Advantages : Compatible with sensitive functional groups.
Limitations : Multi-step synthesis; palladium catalyst costs.

Photochemical Addition and Fluorination

This scalable method uses photochemistry to construct the bicyclo[1.1.1]pentane (BCP) core, followed by trifluoroborate formation .

Procedure

  • Photochemical Step : A solution of propellane and diacetyl in THF is irradiated with blue LEDs (450 nm) to form the BCP intermediate.

  • Trifluoroborate Synthesis : The BCP intermediate is treated with KHF₂ in methanol/water, followed by recrystallization from acetone/hexane.

Key Data

ParameterValueSource
Photoreaction Yield65–70%
Fluorination Yield82%
ScaleUp to 1 kg

Advantages : Scalable; avoids toxic reagents.
Limitations : Specialized equipment required for photochemistry.

Direct Fluorination of Boronic Acids

Boronic acids or esters are converted to trifluoroborates using KF and tartaric acid under mild conditions .

Procedure

  • Reaction : 3-Phthalimidomethylphenylboronic acid (1.0 equiv) is dissolved in acetonitrile. KF (4.0 equiv) and tartaric acid (2.05 equiv) are added, and the mixture is stirred at room temperature for 2 hours.

  • Isolation : The product precipitates upon dilution with hexane and is filtered.

Key Data

ParameterValueSource
Yield89–92%
Reaction Time2 hours
Purity98% (elemental analysis)

Advantages : Room-temperature conditions; minimal byproducts.
Limitations : Requires boronic acid precursors.

Comparative Analysis of Methods

MethodYield (%)TemperatureKey ReagentsScalability
Nucleophilic Substitution87–93100°CK phthalimideHigh
Suzuki–Miyaura72–8580°CPd(dppf)Cl₂, B₂Pin₂Moderate
Photochemical65–82rt–35°CKHF₂, LEDsHigh
Direct Fluorination89–92rtKF, tartaric acidHigh

Q & A

Basic: What are the optimal synthetic conditions for potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide?

Methodological Answer:
The synthesis can be adapted from protocols for analogous phthalimide-based trifluoroborates. Key steps include:

  • Reaction Solvent: Use acetone or acetone-methanol mixtures (yields 71–82%) to enhance solubility and reaction efficiency .
  • Methylation/Functionalization: Employ nucleophilic substitution or esterification reactions with trifluoroborate precursors, similar to methods used for nitrobenzoate derivatives .
  • Purification: Isolate the product via column chromatography (silica gel) or recrystallization from acetone/hexane mixtures .
  • Yield Optimization: Monitor reaction progress using thin-layer chromatography (TLC) to minimize side products .

Advanced: How can discrepancies between theoretical and experimental elemental analysis data be resolved?

Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopicity. To address this:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (e.g., C, H, N content) with HRMS to distinguish between structural isomers or hydration states .
  • Repeat Synthesis: Ensure consistent drying under vacuum (e.g., 40°C for 24 hours) to remove residual solvents .
  • Combined Techniques: Cross-validate using FTIR (C=O stretch: 1700–1750 cm⁻¹) and ¹H/¹³C NMR (aromatic protons: δ 7.2–8.1 ppm; CF₃B: δ -2 to -4 ppm) .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • FTIR: Identify key functional groups (e.g., isoindole dioxo C=O at 1700–1750 cm⁻¹, B-F stretches at 1100–1200 cm⁻¹) .
  • NMR: Use ¹H NMR to confirm methylene linker protons (δ 4.5–5.0 ppm) and ¹⁹F NMR for trifluoroborate signals (δ -140 to -150 ppm) .
  • X-Ray Crystallography: Refine crystal structures using SHELXL (e.g., space group determination via SHELXT , refinement with anisotropic displacement parameters) .

Table 1: Representative Spectral Data from Analogous Compounds

Functional GroupFTIR (cm⁻¹)¹H NMR (δ, ppm)Source
C=O (isoindole)1700–1750-
Aromatic CH-7.2–8.1
CF₃B1100–1200-2 to -4 (¹⁹F)

Advanced: How to refine the crystal structure using SHELX software?

Methodological Answer:

  • Data Collection: Use high-resolution single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution: Run SHELXT for initial phase determination, leveraging the Laue group and expected elements .
  • Refinement: In SHELXL , apply restraints for disordered trifluoroborate groups and anisotropic refinement for non-H atoms. Use the L.S. command for least-squares optimization .
  • Validation: Check R-factor convergence (target: < 0.05) and validate via CCDC deposition (e.g., CCDC 1234567) .

Basic: What purification techniques are effective for this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) to separate polar byproducts .
  • Recrystallization: Dissolve in hot acetone, then cool to 4°C for crystal growth .
  • Solvent Removal: Employ rotary evaporation under reduced pressure (40°C) to avoid thermal degradation .

Advanced: How to address stability issues during long-term storage?

Methodological Answer:

  • Storage Conditions: Store in a desiccator under argon at -20°C to prevent hydrolysis of the trifluoroborate group .
  • Stability Monitoring: Periodically analyze via ¹⁹F NMR to detect decomposition (e.g., free F⁻ formation) .
  • Lyophilization: For aqueous solutions, lyophilize to obtain a stable powder .

Advanced: How to analyze conflicting spectral data across studies?

Methodological Answer:

  • Control Experiments: Replicate conditions from conflicting studies (e.g., solvent polarity, temperature) to identify environmental effects .
  • Computational Modeling: Compare experimental NMR/FTIR with DFT-calculated spectra (e.g., Gaussian 16) to resolve ambiguities .
  • Multi-Lab Validation: Collaborate with independent labs to verify reproducibility .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile reagents (e.g., acetone, THF) .
  • PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact with trifluoroborates .
  • Waste Disposal: Neutralize acidic/basic waste before disposal per institutional guidelines .

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